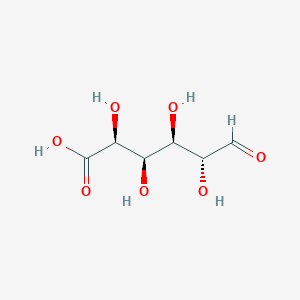

Guluronic acid

Description

Properties

CAS No. |

15769-56-9 |

|---|---|

Molecular Formula |

C6H10O7 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6?/m1/s1 |

InChI Key |

AEMOLEFTQBMNLQ-BZINKQHNSA-N |

Isomeric SMILES |

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Related CAS |

36562-70-6 |

Synonyms |

alpha-L-guluronic acid guluronic acid guluronic acid, (alpha-L)-isomer guluronic acid, (L)-isomer guluronic acid, sodium salt, (L)-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Natural Sources of High Guluronic Acid Alginates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of natural sources rich in guluronic acid, a key component of alginate that dictates its gelling properties and biological activity. This document details the primary sources, extraction and quantification methodologies, and the biological signaling pathways influenced by high guluronic acid alginates, making it an essential resource for professionals in research, development, and drug delivery.

Natural Sources of High Guluronic Acid Alginates

Alginate is a linear polysaccharide primarily found in the cell walls of brown algae (Phaeophyceae). It is a copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive M residues (MM-blocks), consecutive G residues (GG-blocks), and alternating M and G residues (MG-blocks). The ratio of mannuronic to guluronic acid (M/G ratio) and the arrangement of these blocks determine the physicochemical and biological properties of the alginate. Alginates with a high guluronic acid content (low M/G ratio) are of particular interest due to their ability to form strong, brittle gels in the presence of divalent cations like Ca²⁺, a property crucial for applications in drug delivery, tissue engineering, and biomedical applications.

The primary natural sources of high guluronic acid alginates are brown seaweeds. The G content can vary significantly depending on the species, the specific part of the alga, and the season of harvest. Stipes (stems) of certain kelp species are particularly rich in guluronic acid compared to their blades (leaves).

Table 1: Guluronic Acid Content in Various Brown Seaweed Species

| Seaweed Species | Part of Plant | M/G Ratio | Guluronic Acid (G) Content (%) | Reference(s) |

| Laminaria hyperborea | Stipe | 0.45 - 0.82 | 55 - 69 | [1],[2] |

| Lamina (leaf) | ~1.5 | ~40 | [1] | |

| Laminaria digitata | Whole | 1.12 - 1.44 | 41 - 47 | [3] |

| Ascophyllum nodosum | Fruiting bodies (spring) | Low (High M) | - | [4] |

| Vegetative parts | 0.85 | ~54 | ||

| Lessonia nigrescens | Whole | 0.43 - 1.0+ | Variable | ,,, |

| Lessonia trabeculata | Whole | 0.43 | ~70 | |

| Durvillaea antarctica | Whole | 4.00 | 20 | |

| Macrocystis pyrifera | Whole | 1.5 - 1.7 | 37 - 40 | , |

| Saccharina longicruris | - | - | - |

Note: The M/G ratio is inversely proportional to the guluronic acid content. A lower M/G ratio indicates a higher guluronic acid content. The G content is calculated as (1 / (M/G + 1)) * 100%. Data is compiled from various sources and may vary based on specific collection and analysis conditions.

Experimental Protocols

Extraction of Alginate from Brown Seaweed

This protocol is a generalized procedure for extracting sodium alginate from brown seaweed, which can be adapted for specific species like Laminaria hyperborea.

Materials:

-

Dried, milled brown seaweed (e.g., Laminaria hyperborea stipes)

-

Formaldehyde solution (0.2% v/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃) solution, 2% (w/v)

-

Ethanol (96% v/v)

-

Calcium chloride (CaCl₂) solution, 1 M (optional, for precipitation)

-

Deionized water

-

Beakers, filtration apparatus (e.g., cheesecloth, vacuum filter), centrifuge, pH meter, overhead stirrer.

Procedure:

-

Pre-treatment (Phenol Removal):

-

Soak the dried, milled seaweed in a 0.2% formaldehyde solution overnight at room temperature. This step cross-links phenolic compounds, preventing their co-extraction with alginate.

-

Wash the seaweed thoroughly with deionized water to remove excess formaldehyde.

-

-

Acid Treatment (Conversion to Alginic Acid):

-

Treat the seaweed with 0.1 M HCl at room temperature with constant stirring for 2-4 hours. This step converts the insoluble alginate salts (calcium and magnesium alginates) into insoluble alginic acid.

-

Filter and wash the seaweed with deionized water until the filtrate is neutral (pH ~7).

-

-

Alkaline Extraction (Solubilization of Alginate):

-

Resuspend the acid-treated seaweed in a 2% sodium carbonate solution.

-

Heat the mixture to 50-60°C and stir for 2-4 hours. This converts the insoluble alginic acid into soluble sodium alginate.

-

Separate the viscous sodium alginate solution from the solid seaweed residue by filtration through cheesecloth or by centrifugation.

-

-

Precipitation of Alginate:

-

Slowly add ethanol (2-3 volumes) to the sodium alginate solution while stirring to precipitate the sodium alginate.

-

Alternatively, slowly add 1 M CaCl₂ solution to precipitate calcium alginate. This can then be converted back to sodium alginate by washing with a sodium carbonate solution.

-

-

Purification and Drying:

-

Wash the precipitated alginate with ethanol (70-80%) to remove excess salts and impurities.

-

Dry the purified alginate in an oven at 60°C until a constant weight is achieved.

-

The final product is sodium alginate powder.

-

Quantification of Guluronic Acid Content

The M/G ratio of the extracted alginate is most accurately determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy can provide a qualitative and semi-quantitative assessment.

Materials:

-

Dried sodium alginate sample

-

Deuterium oxide (D₂O, 99.9%)

-

Hydrochloric acid (DCl in D₂O) or Sodium deuteroxide (NaOD in D₂O) for pH adjustment

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation (Depolymerization):

-

To obtain high-resolution spectra, the viscosity of the alginate solution must be reduced. This is achieved by partial acid hydrolysis.

-

Dissolve the sodium alginate sample in D₂O to a concentration of 1-5 mg/mL.

-

Adjust the pD to approximately 3-4 using DCl.

-

Heat the sample at 80-100°C for 1-2 hours to achieve a degree of polymerization of about 20-50.

-

Neutralize the solution with NaOD.

-

Lyophilize the sample to remove D₂O.

-

Re-dissolve the lyophilized sample in fresh D₂O for NMR analysis.

-

-

NMR Acquisition:

-

Transfer the sample solution to an NMR tube.

-

Acquire ¹H NMR spectra at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve peak resolution.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The M/G ratio is determined by integrating the signals corresponding to the anomeric protons of guluronic acid (G-1) and mannuronic acid (M-1), as well as other characteristic signals.

-

The relative areas of the integrated peaks corresponding to G-blocks, M-blocks, and MG-blocks are used to calculate the M/G ratio and the block distribution.

-

Materials:

-

Dried sodium alginate sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Potassium bromide (KBr) for pellet preparation (optional)

Procedure:

-

Sample Preparation:

-

For ATR-FTIR, a small amount of the dried alginate powder is placed directly onto the ATR crystal.

-

For transmission FTIR, the alginate sample is mixed with KBr powder and pressed into a thin pellet.

-

-

FTIR Acquisition:

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

-

Data Analysis:

-

The FTIR spectrum of alginate shows characteristic absorption bands.

-

The region around 800-1200 cm⁻¹ is particularly informative for the M/G ratio. The bands around 1030 cm⁻¹ and 1090 cm⁻¹ are often associated with mannuronic and guluronic acid residues, respectively. The ratio of the absorbance of these peaks can be used for a semi-quantitative estimation of the M/G ratio.

-

The presence of a sharp peak around 880 cm⁻¹ is indicative of a high guluronic acid content.

-

Biological Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways through which high guluronic acid alginates and their derivatives, such as guluronate oligosaccharides (GOS), exert their biological effects, particularly in modulating immune responses.

Toll-Like Receptor 4 (TLR4) Mediated Macrophage Activation

Guluronate oligosaccharides have been shown to be potent activators of macrophages, key cells of the innate immune system. This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.

Signaling Cascade:

-

Recognition and Binding: GOS binds to the TLR4 receptor complex on the surface of macrophages.

-

Downstream Activation: This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88.

-

Activation of NF-κB and MAPK Pathways: The signal is then transduced through two major pathways:

-

NF-κB Pathway: Activation of IκB kinase (IKK) leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which in turn activate other transcription factors involved in the inflammatory response.

-

-

Cellular Response: The activation of these pathways results in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, leading to an enhanced immune response.

Experimental Workflows

The unique properties of high guluronic acid alginates make them attractive for various biomedical applications. The following workflows outline key experimental stages for their evaluation.

Biocompatibility Assessment Workflow

Ensuring the biocompatibility of alginate-based materials is a critical first step for any biomedical application.

In Vitro Biocompatibility Assays:

-

Cytotoxicity Assays:

-

MTT Assay: Measures the metabolic activity of cells cultured with the alginate material. A reduction in metabolic activity can indicate cytotoxicity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

-

Cell Adhesion and Proliferation: Assesses the ability of relevant cell types (e.g., fibroblasts, osteoblasts) to attach and grow on the alginate scaffold.

-

Hemocompatibility: Evaluates the interaction of the alginate with blood components, particularly for applications involving blood contact.

In Vivo Biocompatibility Studies:

-

Subcutaneous Implantation: The alginate material is implanted subcutaneously in an animal model (e.g., rat, mouse) to assess the local tissue response.

-

Histological Analysis: The tissue surrounding the implant is examined for signs of inflammation, fibrosis, and integration with the host tissue.

-

Biodegradation: The degradation rate of the alginate implant is monitored over time.

Drug Delivery System Evaluation Workflow

High guluronic acid alginates are extensively used to fabricate hydrogels for controlled drug delivery.

References

- 1. seaweed.ie [seaweed.ie]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Isolation and Structural Characterization of Alginates from the Kelp Species Laminaria ochroleuca and Saccorhiza polyschides from the Atlantic Coast of Morocco [mdpi.com]

- 4. Seasonal Variation of the Proximate Composition, Mineral Content, Fatty Acid Profiles and Other Phytochemical Constituents of Selected Brown Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Guluronic Acid Biosynthesis in Brown Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alginate, a major structural polysaccharide in the cell walls of brown algae, is a linear copolymer of β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G). The ratio and distribution of these two uronic acids, particularly the guluronic acid content, dictate the physicochemical properties of alginate, such as its gelling ability, viscosity, and biocompatibility. These properties are of significant interest for various applications in the pharmaceutical, biomedical, and food industries. This technical guide provides a comprehensive overview of the biosynthesis of guluronic acid in brown algae, focusing on the core biochemical pathways, the key enzymes involved, and the regulatory mechanisms that control this process. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of guluronic acid are provided, along with a compilation of quantitative data to facilitate comparative studies. Furthermore, this guide includes visualizations of the biosynthetic pathways and experimental workflows to aid in the understanding of these complex processes.

Introduction

Brown algae (Phaeophyceae) are a diverse group of marine eukaryotes that play a crucial role in coastal ecosystems. A distinctive feature of brown algae is their cell wall, which is primarily composed of alginate, a polysaccharide that can constitute up to 40% of the dry weight of the alga.[1] Alginate is a linear block copolymer consisting of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) or G-residues (G-blocks), or as heteropolymeric blocks of alternating M and G residues (MG-blocks).[2]

The ratio of mannuronic acid to guluronic acid (M/G ratio) and the block distribution are critical determinants of the physical and chemical properties of the alginate. Alginates with a high proportion of G-blocks form strong and brittle gels in the presence of divalent cations like Ca2+, a property exploited in drug delivery, wound healing, and tissue engineering.[3] Conversely, alginates rich in M-blocks tend to form softer, more flexible gels. The biosynthesis of guluronic acid is therefore a key process in determining the functional properties of alginate.

This technical guide delves into the core of guluronic acid biosynthesis in brown algae, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying biochemistry and molecular biology.

The Alginate Biosynthetic Pathway: From Precursor to Polymer

The biosynthesis of alginate in brown algae is a multi-step process that begins with the synthesis of the sugar nucleotide precursor, GDP-mannuronic acid, followed by polymerization and subsequent epimerization.[4][5]

Synthesis of GDP-Mannuronic Acid

The precursor for alginate synthesis is GDP-mannuronic acid, which is synthesized from the central metabolite fructose-6-phosphate through a series of enzymatic reactions.

-

Fructose-6-phosphate to Mannose-6-phosphate: The pathway initiates with the conversion of fructose-6-phosphate to mannose-6-phosphate, a reaction catalyzed by mannose-6-phosphate isomerase (MPI) .

-

Mannose-6-phosphate to Mannose-1-phosphate: Mannose-6-phosphate is then isomerized to mannose-1-phosphate by phosphomannomutase (PMM) .

-

Mannose-1-phosphate to GDP-Mannose: The activated sugar nucleotide GDP-mannose is formed from mannose-1-phosphate and GTP by the enzyme mannose-1-phosphate guanylyltransferase (MPG) .

-

GDP-Mannose to GDP-Mannuronic Acid: The final step in precursor synthesis is the oxidation of GDP-mannose to GDP-mannuronic acid. This reaction is catalyzed by GDP-mannose dehydrogenase (GMD) , a key regulatory enzyme in the pathway.

Polymerization of Mannuronic Acid

GDP-mannuronic acid monomers are then polymerized into a linear chain of β-D-mannuronic acid residues, known as polymannuronic acid or polymannuronate. This polymerization is carried out by mannuronan synthase , a type of glycosyltransferase. While the specific enzyme has not been fully characterized in brown algae, it is believed to be a membrane-associated protein that extrudes the growing polysaccharide chain into the cell wall.

Epimerization of Mannuronic Acid to Guluronic Acid

The final and most critical step in the biosynthesis of guluronic acid is the enzymatic conversion of D-mannuronic acid residues to L-guluronic acid residues within the existing polymannuronic acid chain. This epimerization reaction is catalyzed by a family of enzymes called mannuronan C5-epimerases (MC5Es) . These enzymes play a pivotal role in determining the final M/G ratio and the block structure of the alginate, thereby controlling its physical properties. Brown algae possess a large multigene family of MC5Es, suggesting a complex regulation of alginate structure to meet different physiological and developmental needs.

Quantitative Data on Guluronic Acid Content

The M/G ratio of alginate varies significantly among different species of brown algae, and even within the same species depending on the tissue, season, and environmental conditions. This variability reflects the diverse functional requirements of the cell wall in different parts of the alga and at different times of the year.

| Brown Alga Species | M/G Ratio | Reference |

| Laminaria digitata | 1.08 - 1.44 | |

| Laminaria hyperborea | 0.45 - 0.82 | |

| Saccharina latissima | ~1.5 | |

| Macrocystis pyrifera | 1.5 - 1.7 | |

| Ascophyllum nodosum | 0.85 - 2.0 | |

| Sargassum filipendula | 0.19 - 0.50 | |

| Sargassum fluitans | 0.19 - 1.18 | |

| Durvillaea antarctica | 3.0 - 4.0 | |

| Ecklonia radiata | > 1 | |

| Cystoseira barbata | 0.64 |

Table 1: Mannuronic to Guluronic Acid (M/G) Ratios in Various Brown Algae Species.

Experimental Protocols

Alginate Extraction from Brown Algae

This protocol provides a general method for the extraction of sodium alginate from brown algae.

Materials:

-

Dried brown algae powder

-

0.1 M HCl

-

1% (w/v) Na2CO3 solution

-

Ethanol (96%)

-

Deionized water

-

Cheesecloth or muslin

-

Centrifuge and tubes

-

Oven

Procedure:

-

Acid Pre-treatment:

-

Suspend the dried algal powder in 0.1 M HCl at a 1:20 (w/v) ratio.

-

Stir the suspension for 2 hours at room temperature to remove acid-soluble components and convert alginate salts to alginic acid.

-

Filter the mixture through cheesecloth and wash the solid residue extensively with deionized water until the pH of the filtrate is neutral.

-

-

Alkaline Extraction:

-

Resuspend the acid-treated biomass in 1% Na2CO3 solution at a 1:30 (w/v) ratio.

-

Heat the suspension to 60°C and stir for 2 hours to solubilize the alginic acid as sodium alginate.

-

Centrifuge the mixture at 5000 x g for 20 minutes to pellet the solid debris.

-

-

Precipitation of Sodium Alginate:

-

Collect the supernatant and slowly add 2 volumes of 96% ethanol while stirring to precipitate the sodium alginate.

-

Allow the precipitate to form for at least 1 hour at 4°C.

-

Collect the precipitate by centrifugation at 5000 x g for 20 minutes.

-

-

Washing and Drying:

-

Wash the alginate pellet twice with 70% ethanol and then once with 96% ethanol to remove residual salts and impurities.

-

Dry the purified sodium alginate in an oven at 60°C until a constant weight is achieved.

-

Determination of M/G Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative analysis of the M/G ratio and the block structure of alginates.

Materials:

-

Purified sodium alginate

-

D₂O (99.9%)

-

HCl

-

NMR spectrometer (≥400 MHz)

-

NMR tubes

Procedure:

-

Sample Preparation (Partial Acid Hydrolysis):

-

Dissolve 20-30 mg of sodium alginate in 1 mL of D₂O.

-

Adjust the pD to approximately 3.5 with dilute HCl.

-

Heat the sample at 80°C for 2 hours to reduce the viscosity by partial hydrolysis.

-

Neutralize the sample with dilute NaOD.

-

Lyophilize the sample to remove water.

-

-

NMR Sample Preparation:

-

Dissolve the lyophilized sample in 1 mL of D₂O.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra at 80-90°C to further reduce viscosity and shift the residual HOD peak.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of guluronic acid (G-1, ~5.0-5.1 ppm), mannuronic acid (M-1, ~4.7-4.8 ppm), and the H-5 of guluronic acid in G-blocks (G-5, ~4.5 ppm).

-

The M/G ratio can be calculated from the integral values of the anomeric protons. The fractions of M and G (FM and FG) and the fractions of diad sequences (FMM, FGG, FMG, FGM) can also be determined from the integrals of specific signals.

-

Determination of M/G Ratio by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid method for estimating the M/G ratio of alginates.

Materials:

-

Purified sodium alginate

-

KBr (for pellet preparation) or an ATR accessory

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1 mg of dried sodium alginate with 100 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

FTIR Acquisition:

-

Record the FTIR spectrum of the KBr pellet from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The M/G ratio can be estimated from the ratio of the absorbance of the bands at approximately 890 cm⁻¹ (characteristic of M residues) and 947 cm⁻¹ (characteristic of G residues). Alternatively, the ratio of absorbances at ~1030 cm⁻¹ (M-related) and ~1080-1100 cm⁻¹ (G-related) can be used.

-

Mannuronan C5-Epimerase Activity Assay (Tritium Release Assay)

This assay measures the activity of MC5Es by quantifying the release of tritium from a [5-³H]-labeled polymannuronic acid substrate.

Materials:

-

[5-³H]-labeled polymannuronic acid (substrate)

-

Purified or partially purified MC5E

-

Assay buffer (e.g., 50 mM MOPS, 5 mM CaCl₂, pH 7.0)

-

Activated charcoal suspension

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of [5-³H]-polymannuronic acid, and the enzyme solution.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

-

Stopping the Reaction and Separating Substrate from Released Tritium:

-

Terminate the reaction by adding an equal volume of a 10% (w/v) activated charcoal suspension. The charcoal binds the labeled polymer, while the released ³H₂O remains in the supernatant.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Quantification:

-

Take an aliquot of the supernatant and add it to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

The amount of tritium released is proportional to the enzyme activity.

-

Regulation of Guluronic Acid Biosynthesis

The synthesis of guluronic acid is a tightly regulated process, influenced by both developmental and environmental cues. The expression of MC5E genes is known to vary with the season, the age of the algal tissue, and in response to biotic and abiotic stresses.

While a complete signaling pathway has not been fully elucidated in brown algae, evidence suggests the involvement of calcium signaling. Calcium ions are not only essential for the structural integrity of the alginate gel but may also act as a second messenger in signaling pathways that regulate the expression or activity of MC5Es. Calcium-dependent protein kinases (CDPKs) are known to be involved in various signaling pathways in algae and could potentially play a role in regulating alginate biosynthesis in response to environmental stimuli.

Furthermore, studies on bacterial alginate biosynthesis have revealed complex transcriptional regulation of the alginate biosynthetic genes, involving multiple transcription factors and sigma factors that respond to various environmental stresses. It is plausible that analogous regulatory networks exist in brown algae to control the production and modification of their primary cell wall component.

Conclusion

The biosynthesis of guluronic acid is a cornerstone of cell wall construction in brown algae and a critical determinant of the properties of alginate, a biopolymer of immense industrial and biomedical importance. This technical guide has provided a detailed overview of the biosynthetic pathway, from the initial carbohydrate precursors to the final enzymatic modification of the polymer. The central role of mannuronan C5-epimerases in controlling the guluronic acid content and, consequently, the functionality of alginate has been highlighted. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to investigate and manipulate this important biopolymer. Future research in this area will likely focus on the intricate regulatory networks that govern guluronic acid biosynthesis, paving the way for the tailored production of alginates with specific properties for a wide range of applications.

References

- 1. Characterization of Mannuronan C-5-Epimerase Genes from the Brown Alga Laminaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mannuronan C-5-epimerases and their application for in vitro and in vivo design of new alginates useful in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candidate genes involved in biosynthesis and degradation of the main extracellular matrix polysaccharides of brown algae and their probable evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Guluronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-guluronic acid, a key component of alginates with significant applications in the pharmaceutical and biotechnology sectors. This document delves into its structural features, acidity, solubility, and spectroscopic characteristics, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for key analytical techniques are also provided, alongside visualizations of its role in biological pathways.

Structural and General Properties

L-guluronic acid is a monosaccharide uronic acid and a C-5 epimer of D-mannuronic acid.[1] It is a primary constituent of alginic acid, a polysaccharide abundant in brown algae.[1] Its structure, particularly the axial-equatorial-axial arrangement of hydroxyl groups and the carboxylate moiety, plays a crucial role in the gelling properties of alginates through ionic cross-linking with divalent cations like calcium.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₇ | [2] |

| Molecular Weight | 194.14 g/mol | [2] |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

| CAS Number | 1986-15-8 |

Acidity

The acidity of guluronic acid, conferred by its carboxylic acid group, is a critical parameter influencing the charge and solution behavior of alginates. The pKa value can be influenced by the local environment within the polymer chain.

| Property | Value | Source(s) |

| pKa | ~3.65 (within alginate) |

Note: The pKa value is for guluronic acid residues within the alginate polymer and can vary. The pKa of the free monomer is expected to be in a similar range.

Solubility and Melting Point

| Property | Value | Source(s) |

| Solubility (Sodium Salt) | Soluble in water (150 mg/mL with sonication) | |

| Melting Point (analogue) | 159-161 °C (for D-Glucuronic acid) |

Optical Activity

Optical rotation is a characteristic property of chiral molecules like guluronic acid. However, a specific optical rotation value for L-guluronic acid is not consistently reported in the reviewed literature.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and structural elucidation of guluronic acid, particularly within the alginate polymer.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals characteristic vibrational modes of the functional groups present in guluronic acid.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3400 | O-H stretching | |

| ~1600-1620 | Asymmetric stretching of carboxylate (COO⁻) | |

| ~1415 | Symmetric stretching of carboxylate (COO⁻) | |

| ~1025-1035 | C-O-C stretching | |

| ~904 | Anomeric C-H deformation | |

| ~812, ~781 | Deformation vibrations of COH, CCH, OCH |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of guluronic acid residues in alginates.

¹H NMR Chemical Shifts (in D₂O, as part of alginate)

| Proton | Chemical Shift (ppm) | Source(s) |

| H-1 (anomeric) | 5.1-5.2 | |

| H-5 (homopolymeric G blocks) | 4.5-4.6 |

¹³C NMR Chemical Shifts

Detailed ¹³C NMR chemical shift assignments for guluronic acid residues within various alginate block structures have been reported in the literature.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of guluronic acid.

Methodology:

-

Sample Preparation: Prepare a standard solution of L-guluronic acid (e.g., 0.01 M) in deionized water.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Place a known volume of the guluronic acid solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the curve or by analyzing the first or second derivative of the titration curve.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of L-guluronic acid in a sample.

Methodology:

-

Hydrolysis: If guluronic acid is part of a polymer (e.g., alginate), the sample must first be hydrolyzed to release the monosaccharide units. This is typically achieved by acid hydrolysis (e.g., with sulfuric acid or trifluoroacetic acid).

-

Derivatization: The hydrolyzed sample is then derivatized to enhance detection. A common method involves pre-column derivatization with a fluorescent tag.

-

HPLC System:

-

Column: A suitable column for separating carbohydrates, such as an amino-propyl bonded silica column or a specialized carbohydrate analysis column.

-

Mobile Phase: An isocratic or gradient elution system, typically consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

-

Detector: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification: A calibration curve is constructed using known concentrations of L-guluronic acid standards that have undergone the same derivatization procedure. The concentration of guluronic acid in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Relevance

The primary biological role of guluronic acid is as a structural component of alginate. The biosynthesis and degradation of alginate are therefore the most relevant pathways involving this molecule.

Alginate Biosynthesis Pathway

The biosynthesis of alginate in bacteria such as Azotobacter vinelandii and Pseudomonas aeruginosa involves the enzymatic conversion of fructose-6-phosphate to GDP-mannuronic acid, which is then polymerized and subsequently epimerized to introduce L-guluronic acid residues.

Caption: Bacterial alginate biosynthesis pathway.

Alginate Degradation Pathway

Alginate degradation is carried out by alginate lyases, which cleave the glycosidic bonds of the polymer, ultimately yielding unsaturated monosaccharides.

Caption: Enzymatic degradation pathway of alginate.

Experimental Workflow for Guluronic Acid Analysis from Alginate

The determination of guluronic acid content in an alginate sample involves a series of steps from sample preparation to final analysis.

Caption: Workflow for the analysis of guluronic acid in alginate.

References

An In-depth Technical Guide to the Interaction of Guluronic Acid with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guluronic acid, a C-5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a naturally occurring anionic polysaccharide found in brown seaweed.[1][2][3] The unique structural conformation of α-L-guluronic acid residues within the alginate polymer chain facilitates a highly specific and crucial interaction with divalent cations.[1] This interaction is the fundamental principle behind the gelation of alginate, a property extensively exploited in various biomedical and pharmaceutical applications, including drug delivery, wound healing, and tissue engineering.[4] This technical guide provides a comprehensive overview of the core principles governing the interaction between guluronic acid and divalent cations, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The "Egg-Box" Model: A Paradigm for Divalent Cation Chelation

The primary mechanism by which guluronic acid-rich regions of alginate chains interact with divalent cations is described by the "egg-box" model. This model postulates that the buckled chain conformation of polyguluronic acid segments creates a series of cavities. Divalent cations, such as Ca²⁺, fit into these cavities, cross-linking two or more alginate chains. This cooperative binding results in the formation of a stable, three-dimensional hydrogel network. The carboxyl and hydroxyl groups of the guluronic acid residues provide the necessary coordination sites for the chelation of the divalent cations.

dot

Caption: Divalent cations (Ca²⁺) cross-linking guluronic acid blocks of adjacent alginate chains.

Quantitative Analysis of Divalent Cation Interactions

The affinity and stability of the interaction between guluronic acid-containing alginates and various divalent cations have been quantified using several experimental techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Selectivity of Divalent Cations for Alginate

| Divalent Cation | Binding Affinity Order | Selectivity Coefficient (α) | Maximum Capacity (mmol/g) | Reference |

| Pb²⁺ | 1 | αPb/Cu = 14.0 | 1.1 | |

| Cu²⁺ | 2 | αPb/Ni = 98.9 | 0.48 | |

| Cd²⁺ | 3 | αCu/Ni = 7.1 | - | |

| Ba²⁺ | 4 | - | - | |

| Sr²⁺ | 5 | - | - | |

| Ca²⁺ | 6 | - | - | |

| Co²⁺ | 7 | - | - | |

| Ni²⁺ | 7 | - | 0.13 | |

| Zn²⁺ | 7 | - | - | |

| Mn²⁺ | 8 | - | - |

Table 2: Thermodynamic Parameters of Divalent Cation Interaction with Alginate (from Isothermal Titration Calorimetry)

| Cation | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Stoichiometry (n) | Reference |

| Ca²⁺ (Step 1) | K₂ much higher than Ca/CS | Endothermic | Entropy driven | - | |

| Ca²⁺ (Step 2) | - | Exothermic | Enthalpy-entropy driven | - | |

| Fe³⁺ | K₁ = 1 x 10⁶, K₂ = 3 x 10⁴ | - | - | - | |

| Pb²⁺ | High | - | - | - | |

| Cu²⁺ | Moderate | - | - | - | |

| Cd²⁺ | Lower | - | - | - |

Experimental Protocols for Studying Guluronic Acid-Cation Interactions

A variety of biophysical techniques are employed to characterize the interaction between guluronic acid (within alginate) and divalent cations. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of sodium alginate (typically 0.04 mM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a concentrated solution of the divalent cation salt (e.g., 5 mM CaCl₂) in the same buffer. It is critical that the buffer for the alginate and the cation solution are identical to minimize heats of dilution.

-

Degas both solutions for at least one hour to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the alginate solution into the sample cell of the ITC instrument.

-

Load the divalent cation solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections (e.g., 8 µL) of the cation solution into the alginate solution while monitoring the heat change.

-

Continue injections until the binding sites on the alginate are saturated, indicated by a return of the heat signal to the baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of cation to alginate.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the thermodynamic parameters.

-

dot

Caption: A generalized workflow for studying guluronic acid-cation interactions using ITC.

Equilibrium Dialysis

Equilibrium dialysis is a technique used to determine the binding affinity by allowing a small ligand (divalent cation) to equilibrate across a semi-permeable membrane separating it from a macromolecule (alginate).

Methodology:

-

Apparatus Setup:

-

Use a dialysis cell with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains the alginate.

-

-

Sample Preparation:

-

Prepare a known concentration of sodium alginate solution.

-

Prepare a series of solutions with varying concentrations of the divalent cation.

-

-

Dialysis:

-

Place the alginate solution in one chamber and the divalent cation solution in the other.

-

Allow the system to reach equilibrium (typically 24-48 hours), during which the free cations will diffuse across the membrane.

-

-

Analysis:

-

After equilibrium, measure the concentration of the free cation in the chamber without alginate.

-

The concentration of bound cation can be calculated by subtracting the free cation concentration from the initial total cation concentration.

-

Use this data to construct a binding curve and determine the binding constant.

-

Spectroscopic Techniques

Various spectroscopic methods can provide insights into the conformational changes and binding events upon interaction of alginate with divalent cations.

-

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis spectrum of alginate upon titration with a divalent cation can indicate complex formation. For instance, the binding of iron (III) to alginate results in a clear absorbance change around 280 nm.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the guluronic acid residues. Binding of divalent cations can induce conformational changes in the alginate chain, which are reflected as changes in the CD spectrum, particularly in the n-π* transition of the carboxylate group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to probe the vibrational modes of the functional groups involved in cation binding. Changes in the position and intensity of the carboxylate and hydroxyl stretching bands can provide evidence of interaction.

Signaling Pathway of Guluronic Acid Oligosaccharides

Recent research has revealed that oligosaccharides derived from guluronic acid (GOS) can act as signaling molecules, particularly in activating immune cells like macrophages. This signaling is primarily mediated through Toll-like receptor 4 (TLR4).

Upon binding to TLR4, GOS initiates a downstream signaling cascade involving the phosphorylation of Akt and the activation of key transcription factors such as NF-κB and the mechanistic target of rapamycin (mTOR). Furthermore, GOS stimulates the mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38. Collectively, these signaling events lead to the production of inflammatory mediators and can enhance innate immunity.

dot

Caption: GOS activates macrophages through the TLR4-mediated signaling pathway.

Conclusion

The interaction between guluronic acid and divalent cations is a cornerstone of alginate chemistry and its wide-ranging applications. The "egg-box" model provides a robust framework for understanding the gelation mechanism, while quantitative techniques offer precise measurements of binding affinities and thermodynamics. Furthermore, the discovery of guluronic acid oligosaccharides as signaling molecules opens new avenues for immunomodulatory therapies. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these critical interactions, equipping them with the knowledge to harness the unique properties of guluronic acid in their respective fields.

References

A Comprehensive Technical Guide to the Biological Functions of Guluronic Acid Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guluronic acid oligomers (GOS) are low-molecular-weight polysaccharides derived from the depolymerization of alginate, a naturally occurring polymer found in brown seaweeds. Composed of α-L-guluronic acid units, these oligomers have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of GOS, including their immunomodulatory, anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Core Biological Functions

Guluronic acid oligomers exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cellular responses.

Immunomodulatory and Anti-inflammatory Effects

GOS have demonstrated significant immunomodulatory and anti-inflammatory activities, making them promising candidates for the treatment of inflammatory and autoimmune diseases.

Mechanism of Action:

GOS can activate macrophages and other immune cells, often through the Toll-like receptor 4 (TLR4). This interaction triggers a cascade of downstream signaling events, including the activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Akt/mTOR pathways.[1] This activation leads to the production of various immune mediators.

However, GOS have also been shown to exert anti-inflammatory effects by inhibiting the overproduction of pro-inflammatory cytokines. For instance, α-L-guluronic acid has been shown to downregulate the expression of NF-κB and related genes, thereby suppressing the synthesis of pro-inflammatory cytokines like IL-1β.[2] In clinical trials involving patients with rheumatoid arthritis, oral administration of a guluronic acid-based drug (G2013) led to a significant decrease in the gene expression of the pro-inflammatory transcription factor RORγt and an increase in the expression of the anti-inflammatory transcription factor GATA-3.[1]

Signaling Pathways:

The immunomodulatory and anti-inflammatory effects of GOS are mediated by complex signaling networks. The following diagram illustrates the key pathways involved in GOS-induced macrophage activation.

Antioxidant Activity

GOS exhibit notable antioxidant properties by scavenging free radicals. This activity is influenced by their molecular weight and the ratio of guluronic acid to mannuronic acid (G/M ratio).[3]

Mechanism of Action:

The antioxidant capacity of GOS is attributed to their ability to donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Studies have shown that lower molecular weight fractions of guluronic acid oligomers can exhibit significant DPPH scavenging activity.[3]

Anticancer Potential

Emerging evidence suggests that GOS possess anticancer properties, which may be mediated through both direct cytotoxic effects and immunomodulatory mechanisms. Alginate oligosaccharides, including guluronate oligomers, have been shown to enhance the defense mechanisms against human leukemia cells by upregulating the synthesis of cytotoxic cytokines in human mononuclear cells.

Neuroprotective Effects

Recent research has highlighted the potential of guluronic acid oligomers in the context of neurodegenerative diseases like Alzheimer's disease. A guluronic acid disaccharide has been shown to inhibit the formation of amyloid-β oligomers and reduce the production of reactive oxygen species (ROS), both of which are key pathological features of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of guluronic acid and its oligomers.

| Biological Activity | Compound/Oligomer | Concentration/Dose | Cell Line/Model | Effect | Reference |

| Immunomodulation | α-L-guluronic acid | 5 µg/mL | Human PBMCs (CVID patients) | Significantly reduced TLR2 and NF-κB gene expression. | |

| α-L-guluronic acid | 25 µg/mL | Human PBMCs | Downregulated NF-κB, I-κB, and MyD88 gene expression; suppressed IL-1β synthesis. | ||

| Guluronate Oligomers (DP 20-24) | 500 µg/mL | Human Mononuclear Cells | Upregulated synthesis of cytotoxic cytokines. | ||

| Anti-inflammatory | Guluronic Acid (G2013) | 500 mg, twice daily (12 weeks) | Rheumatoid Arthritis Patients | Decreased RORγt and increased GATA-3 gene expression. | |

| Antioxidant Activity (DPPH Scavenging) | 50 kGy-irradiated Sodium Alginate (20.5 kDa) | IC50: 11.0 mg/mL | In vitro | DPPH radical scavenging. | |

| 50 kGy-irradiated Sodium Alginate (17.7 kDa) | IC50: 18.0 mg/mL | In vitro | DPPH radical scavenging. | ||

| 50 kGy-irradiated Sodium Alginate (16.0 kDa) | IC50: 24.0 mg/mL | In vitro | DPPH radical scavenging. | ||

| Toxicity | α-L-guluronic acid | LD50: 4.8 g/kg | BALB/c mice | Acute oral toxicity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation and Characterization of Guluronic Acid Oligomers

Objective: To prepare GOS from sodium alginate and characterize their molecular weight and composition.

Workflow:

Protocol:

-

Preparation of Guluronic Acid-Rich Fractions:

-

Dissolve sodium alginate in distilled water.

-

Perform partial acid hydrolysis.

-

Adjust the pH to 2.85 with HCl to precipitate the guluronic acid-rich fraction (G-blocks).

-

Centrifuge to separate the G-block precipitate from the mannuronic acid-rich supernatant.

-

Neutralize the G-block fraction with NaOH.

-

-

Characterization by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Use a specialized carbohydrate column (e.g., CarboPac series).

-

Employ a gradient elution of sodium hydroxide and sodium acetate to separate the oligomers based on size and charge.

-

Detect the eluted oligosaccharides using a pulsed amperometric detector. This method allows for sensitive quantification of the different oligomer sizes.

-

Macrophage Activation Assay

Objective: To assess the ability of GOS to activate macrophages, measured by the production of nitric oxide (NO).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GOS for 24 hours. Include a positive control (e.g., LPS) and a negative control (medium only).

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color development.

-

DPPH Radical Scavenging Assay

Objective: To determine the antioxidant activity of GOS.

Protocol:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the GOS solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

NF-κB Signaling Pathway Analysis by Western Blot

Objective: To investigate the effect of GOS on the activation of the NF-κB pathway.

Protocol:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with GOS for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will indicate the activation of the pathway.

Conclusion

Guluronic acid oligomers represent a class of bioactive molecules with significant therapeutic potential. Their diverse biological functions, including immunomodulatory, anti-inflammatory, antioxidant, and anticancer activities, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of these functions, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in harnessing the potential of these promising marine-derived compounds. Further research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the M/G Ratio in Alginate Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mannuronic acid (M) to guluronic acid (G) ratio (M/G ratio) in alginate polysaccharides. It details the critical role of this ratio in determining the physicochemical and biological properties of alginate and its subsequent impact on applications in drug delivery and tissue engineering. This document includes a compilation of quantitative data, detailed experimental protocols for M/G ratio determination, and visualizations of relevant biological pathways and experimental workflows.

The Core of Alginate Functionality: The M/G Ratio

Alginate is a linear anionic polysaccharide derived primarily from brown seaweed and certain bacteria. It is composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G), arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks).[1][2] The ratio of these monomers (M/G ratio) is a crucial parameter that dictates the polymer's overall structure and functionality.[3]

The M/G ratio is not a fixed value and varies depending on the source of the alginate, including the species of seaweed, the specific part of the plant, and the harvesting season.[1] This variability allows for the selection of alginates with tailored properties for specific biomedical applications.

The gelling properties of alginate are primarily attributed to the G-blocks. In the presence of divalent cations, such as Ca²⁺, the G-blocks from adjacent polymer chains form a cross-linked structure often referred to as the "egg-box model."[1] Consequently, the M/G ratio directly influences the characteristics of the resulting hydrogel.

Impact of M/G Ratio on Alginate Properties

The M/G ratio significantly affects the mechanical strength, permeability, and biological response of alginate hydrogels. These properties are critical for the performance of alginate-based systems in drug delivery and tissue engineering.

Physicochemical Properties

Alginates with a high G content (low M/G ratio) typically form strong, brittle gels with lower permeability. Conversely, alginates with a high M content (high M/G ratio) tend to form softer, more elastic, and more permeable gels.

Table 1: Influence of M/G Ratio on the Mechanical Properties of Alginate Gels

| Alginate Source/Type | M/G Ratio | Alginate Concentration (%) | Crosslinking Agent | Compressive Modulus (kPa) | Reference |

| Macrocystis pyrifera | 1.5 | 2 | CaCl₂ | ~15 | |

| Laminaria hyperborea | 0.6 | 2 | CaCl₂ | ~40 | |

| Low G-content | >1.0 | 3 | CaCl₂ | ~38 | |

| High G-content | <1.0 | 3 | CaCl₂ | ~58.5 | |

| SA-1 | 2.23 | 1 | CaCO₃ | Not specified, but formed weaker gel | |

| SA-2 | 0.89 | 1 | CaCO₃ | Not specified, but formed stronger gel | |

| SA-3 | 0.56 | 1 | CaCO₃ | Not specified, but formed strongest gel |

Drug Delivery Applications

In the context of drug delivery, the M/G ratio influences the encapsulation efficiency and the release kinetics of therapeutic agents. Gels with a lower M/G ratio (higher G content) generally exhibit slower drug release due to their denser network structure.

Table 2: Effect of M/G Ratio on Drug Release from Alginate Matrices

| Drug | Alginate M/G Ratio | Key Findings | Reference |

| Prednisolone | Lower M/G ratio resulted in slower release. | The release was slower from gels with a higher G-block content. | This is a general finding, specific quantitative data is often study-dependent. |

| Nicardipine | Release was extended with guluronic acid-rich alginate. | High G-content alginates formed a tighter gel network, retarding drug diffusion. | This is a general finding, specific quantitative data is often study-dependent. |

| Calcium | Higher M/G ratio (2.23) led to a faster release compared to lower M/G ratios (0.89 and 0.56). | Emulsions prepared with high M/G alginate showed a higher cumulative calcium release. | |

| Heparin | A specific ion equivalence ratio (0.58:1 Ca²⁺:alginate), not directly M/G, was optimal for slowest release. | While not a direct M/G comparison, this highlights the interplay of crosslinking and polymer composition on release. |

Experimental Protocols for M/G Ratio Determination

Accurate determination of the M/G ratio is essential for selecting the appropriate alginate for a given application. The most common and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Other techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy are also employed.

¹H NMR Spectroscopy Protocol

¹H NMR is considered the gold standard for determining the M/G ratio as it can provide detailed information about the sequence of M and G blocks.

Experimental Workflow for ¹H NMR Analysis

References

Methodological & Application

Determining Guluronic Acid Content in Polysaccharides using NMR Spectroscopy: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of polysaccharides. For polymers containing uronic acids, such as alginates, heparin, and dermatan sulfate, ¹H NMR spectroscopy is particularly valuable for determining the content of individual uronic acid monomers, including α-L-guluronic acid (G) and β-D-mannuronic acid (M). This information is critical as the ratio and distribution of these monomers influence the physicochemical properties of the polysaccharide, such as gelling ability, viscosity, and biological activity. This document provides a detailed protocol for the determination of guluronic acid content in alginates using ¹H NMR spectroscopy.

Principle

The quantitative determination of guluronic acid content by ¹H NMR is based on the distinct chemical shifts of the anomeric protons (H-1) and other specific protons of the guluronic and mannuronic acid residues within the polysaccharide chain. By integrating the signals corresponding to these specific protons, the molar fractions of the monomers and the diad sequences (GG, MM, GM/MG) can be calculated.

Key ¹H NMR signals for alginate in D₂O are:

-

Anomeric proton of guluronic acid (G-1): ~5.1-5.2 ppm[1]

-

Anomeric proton of mannuronic acid (M-1) and H-5 of alternating GM blocks: ~4.7-4.9 ppm[2]

-

H-5 of guluronic acid in homopolymeric G-blocks (G-5 of GG): ~4.5-4.6 ppm[1][2]

Application: Characterization of Alginates

Alginate is a linear polysaccharide composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[3] The ratio of M to G (M/G ratio) and the arrangement of these blocks determine the functional properties of the alginate. For instance, a higher proportion of G-blocks generally leads to stronger gels. ¹H NMR spectroscopy is the primary analytical technique used to elucidate the sequence and distribution of these uronic acid residues.

Experimental Protocol

This protocol outlines the steps for sample preparation, NMR data acquisition, and data analysis for determining the guluronic acid content in sodium alginate.

I. Sample Preparation

-

Dissolution: Weigh 10-20 mg of the sodium alginate sample and dissolve it in 0.5-1.0 mL of deuterium oxide (D₂O, 99.9%).

-

Deuterium Exchange: To minimize the HOD signal, lyophilize the dissolved sample and redissolve it in D₂O. Repeat this step 2-3 times.

-

Viscosity Reduction (Optional): High molecular weight alginates can produce viscous solutions, leading to broad NMR signals. If necessary, reduce the viscosity by:

-

Mild Acid Hydrolysis: Adjust the pH of the sample solution to 3 with DCl and heat at a controlled temperature (e.g., 80°C) for a short period (e.g., 1 hour). Neutralize the solution with NaOD before NMR analysis. Note: This step should be carefully controlled to avoid excessive degradation.

-

Enzymatic Depolymerization: Use an alginate lyase to partially depolymerize the sample.

-

-

Final Preparation: After the optional viscosity reduction step, ensure the sample is fully dissolved in D₂O at a final concentration of 1-2% (w/v). Transfer the solution to a 5 mm NMR tube.

II. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Experiment: 1D ¹H NMR

-

Solvent: D₂O

-

Temperature: 70-90°C (to reduce viscosity and sharpen signals).

-

Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).

-

Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest (typically 5-10 seconds for quantitative analysis).

-

Number of Scans (ns): 64 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Spectral Width: Approximately 10-12 ppm.

-

III. Data Processing and Analysis

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Reference the spectrum using an internal standard or by setting the residual HOD peak to 4.79 ppm (at 25°C; the chemical shift is temperature-dependent).

-

-

Signal Integration:

-

Integrate the following key regions of the spectrum:

-

Area A (I): ~5.1-5.2 ppm (anomeric proton of G, G-1)

-

Area B (II): ~4.7-4.9 ppm (anomeric proton of M, M-1, and H-5 of GM)

-

Area C (III): ~4.5-4.6 ppm (H-5 of G in GG blocks)

-

-

-

Calculation of Guluronic Acid Content and Block Fractions:

-

The molar fraction of guluronic acid (F_G) and mannuronic acid (F_M) can be calculated using the following equations based on the work of Grasdalen et al.:

-

F_G = Integral of Area A

-

F_M = Integral of Area B - Integral of Area C

-

Note: This assumes that the contribution of H-5 of GM to Area B is equal to the fraction of G followed by M. A more accurate calculation is:

-

F_G = Integral of Area A

-

F_M = Integral of Area B - F_GM (where F_GM is the fraction of GM diads)

-

A simpler and widely used approach is to calculate the M/G ratio directly from the integrals of the anomeric signals, although this can be less accurate due to signal overlap.

-

-

The diad frequency fractions (F_GG, F_MM, F_MG, F_GM) can also be determined:

-

F_GG = Integral of Area C / F_G

-

F_GM (or F_MG) = (Integral of Area A - Integral of Area C) / F_G

-

F_MM = F_M - F_MG

-

-

Data Presentation

The following tables summarize representative data for the composition of alginates from various brown seaweed species, as determined by ¹H NMR spectroscopy.

Table 1: Monomer Composition and M/G Ratio of Alginates from Different Seaweed Species

| Seaweed Species | F_G (Guluronic Acid Fraction) | F_M (Mannuronic Acid Fraction) | M/G Ratio | Reference |

| Sargassum muticum | - | - | 1.04 | |

| Fucus vesiculosus f. volubilis | - | - | 1.09 | |

| Bifurcaria bifurcata | - | - | 1.12 | |

| Laminaria ochroleuca | - | - | 2.30 | |

| Fucus guiryi | - | - | 4.41 | |

| Commercial Alginate | 0.4 | 0.6 | 1.50 |

Table 2: Diad Block Structure Fractions of Alginates

| Seaweed Species | F_GG | F_MM | F_GM / F_MG | Reference |

| Sargassum muticum | - | - | > 0.52 | |

| Fucus vesiculosus f. volubilis | - | - | > 0.52 | |

| Bifurcaria bifurcata | - | - | > 0.52 | |

| Commercial Alginate | 0.19 | 0.39 | 0.21 |

Visualizations

Experimental Workflow

Caption: Workflow for Guluronic Acid Determination by NMR.

Logical Relationship of Alginate Blocks

Caption: Block Structure of an Alginate Polymer Chain.

Conclusion

¹H NMR spectroscopy provides a robust and reliable method for the quantitative analysis of guluronic acid content and the block copolymer structure of alginates. The detailed protocol and data analysis framework presented here serve as a comprehensive guide for researchers in academia and industry. Accurate determination of the M/G ratio and block distribution is essential for understanding and predicting the functional properties of alginates in various applications, including pharmaceuticals, food science, and biomaterials.

References

- 1. Characterization of Alginate from Drifted Pelagic Sargassum natans and Sargassum fluitans Along the Moroccan Atlantic Coast [mdpi.com]

- 2. Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for FTIR Analysis of Guluronic Acid in Alginate Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a natural polysaccharide extracted from brown seaweed, is a versatile biopolymer widely utilized in drug delivery, tissue engineering, and food science. Its functionality is largely dictated by the relative proportion and distribution of its two constituent monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G). The G-blocks are responsible for the characteristic gelling properties of alginate in the presence of divalent cations, forming the well-known "egg-box" structure. Consequently, the determination of the guluronic acid content, often expressed as the M/G ratio, is crucial for predicting and controlling the physicochemical properties of alginate-based materials such as films.

Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and cost-effective method for the qualitative and quantitative analysis of the M/G ratio in alginate films. This document provides detailed application notes and protocols for the preparation of alginate films and the subsequent analysis of guluronic acid content using FTIR spectroscopy.

Data Presentation: Characteristic FTIR Bands for Guluronic and Mannuronic Acids

The FTIR spectrum of alginate exhibits several characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The bands in the anomeric region (950-750 cm⁻¹) and the fingerprint region (1200-800 cm⁻¹) are particularly sensitive to the M and G content. The following table summarizes the key FTIR peak assignments for the determination of guluronic and mannuronic acid content in alginate.

| Wavenumber (cm⁻¹) | Assignment | Reference Monomer | Notes |

| ~1025 | C-O-C stretching, OH bending | Guluronic acid (G) | An intense broad band centered around this region is indicative of a high guluronic acid content.[1] |

| ~1100 | C-O-C stretching | Mannuronic acid (M) | The relative intensity of this band compared to the ~1025 cm⁻¹ band can be used to estimate the M/G ratio.[1] |

| 787 | C-H bending | Guluronic acid (G) | This band is often assigned to G units.[1][2] However, its resolution can sometimes be weak.[3] |

| 808 | C-H bending | Mannuronic acid (M) | Some studies assign this band to M units, while others attribute it to G units, highlighting the need for careful spectral interpretation. |

| 814 - 820 | C-H bending | Guluronic acid (G) | This peak is often associated with polyguluronate enriched residues. |

| 941, 886, 816 | Vibrations of α-L-guluronic and β-mannuronic acid units | Both M and G | These bands are also characteristic of the uronic acid units in the alginate structure. |

| 1320 / 1290 | C-O and C-C stretching vibrations | Both M and G | The ratio of absorbance of these bands has been used to estimate M/G ratios. |

| 1033 / 1098 | C-O-C and C-O stretching | Both M and G | The ratio of these peaks is another method used for calculating the M/G ratio. |

Experimental Protocols

I. Preparation of Alginate Films

This protocol describes the preparation of alginate films by the solvent casting method.

Materials:

-

Sodium alginate powder

-

Deionized water

-

Glycerol (plasticizer, optional)

-

Calcium chloride (CaCl₂) (cross-linking agent, optional)

-

Petri dishes or other suitable casting surfaces

-

Magnetic stirrer and stir bar

-

Drying oven or vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a 1-2% (w/v) sodium alginate solution by slowly dissolving the alginate powder in deionized water under constant stirring. To avoid clumping, add the powder gradually to the vortex of the stirred water.

-

Continue stirring for several hours (e.g., 4-18 hours) at room temperature until a homogeneous solution is obtained.

-

(Optional) If a plasticizer is desired to increase film flexibility, add glycerol to the alginate solution (e.g., 0.5% w/v) and stir for an additional 12 hours.

-

-

Casting:

-

Pour a defined volume of the alginate solution into a Petri dish or onto a level, non-stick surface. The volume will determine the final thickness of the film.

-

Gently tilt the casting surface to ensure an even distribution of the solution.

-

To remove any air bubbles, the cast solution can be left to stand for a short period or placed in a vacuum desiccator.

-

-

Drying:

-

Dry the cast films at a controlled temperature, for instance, 30°C for 48 hours, or until all the solvent has evaporated. A vacuum oven can be used to expedite the drying process.

-

Once dried, carefully peel the alginate film from the casting surface.

-

-

(Optional) Cross-linking:

-

For applications requiring water-insoluble films, cross-linking can be performed.

-

Immerse the prepared alginate film in a calcium chloride solution (e.g., 0.5-1.5% w/v) for a specific duration. The concentration of CaCl₂ and immersion time will influence the degree of cross-linking and the final properties of the film.

-

After cross-linking, rinse the film with deionized water to remove excess calcium chloride and then dry it again.

-

II. FTIR Analysis of Alginate Films

This protocol outlines the procedure for acquiring FTIR spectra of the prepared alginate films.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a transmission setup

-

Prepared alginate films

-

Scissors or a punch for sample cutting

-

Software for spectral acquisition and analysis

Procedure:

-

Sample Preparation:

-

Cut a small, flat piece of the alginate film suitable for the sample holder of the FTIR spectrometer. Ensure the sample is clean and dry.

-

-

Background Spectrum Acquisition:

-

Record a background spectrum with no sample in the beam path. This is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

-

Sample Spectrum Acquisition:

-

Place the alginate film sample on the ATR crystal or in the transmission sample holder. Ensure good contact between the sample and the ATR crystal if using that accessory.

-

Acquire the FTIR spectrum of the sample over a suitable wavenumber range, typically 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add a number of scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be in absorbance mode for quantitative analysis. If the spectrum is in transmittance, convert it to absorbance using the formula A = -log(T).

-

Perform baseline correction to ensure that the absorbance at regions with no peaks is close to zero.

-

Normalize the spectra if comparing multiple samples to account for variations in film thickness.

-

III. Quantitative Analysis of Guluronic Acid Content

The M/G ratio can be estimated from the FTIR spectrum by calculating the ratio of the absorbances of specific peaks attributed to M and G units.

Procedure:

-

Peak Selection:

-

Identify the characteristic peaks for guluronic and mannuronic acids from the acquired spectrum based on the data provided in the table above. Common peak ratios used include A₁₀₂₅/A₁₁₀₀ and A₈₁₄/A₈₈₆.

-

-

Absorbance Measurement:

-

Determine the absorbance intensity of the selected peaks. This can be done by measuring the peak height from a defined baseline or by calculating the peak area.

-

-

M/G Ratio Calculation:

-

Calculate the ratio of the absorbances. For example, M/G ratio ≈ Absorbance at M-specific peak / Absorbance at G-specific peak.

-

It is important to note that this method provides a semi-quantitative estimation. For more accurate quantification, a calibration curve should be prepared using alginate standards with known M/G ratios determined by a primary method such as ¹H NMR spectroscopy.

-

-

(Optional) Deconvolution of Spectra:

-

For overlapping peaks in the fingerprint region, deconvolution techniques can be applied to separate the individual contributions of M and G blocks. This involves fitting Gaussian or Lorentzian functions to the spectral data to resolve the underlying peaks. This advanced analysis can provide more accurate quantitative information but requires specialized software and expertise.

-

Mandatory Visualizations

References

Application Notes & Protocols for the Extraction of Guluronic Acid from Laminaria hyperborea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of guluronic acid from the brown seaweed, Laminaria hyperborea. The procedure involves the initial extraction of alginate, followed by acid hydrolysis to yield its constituent uronic acids, and subsequent purification of the guluronic acid-rich fraction.

Introduction

Alginate is a linear anionic polysaccharide present in the cell walls of brown seaweed, such as Laminaria hyperborea. It is composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive G residues (G-blocks), M residues (M-blocks), and alternating M and G residues (MG-blocks). Guluronic acid-rich alginates are of particular interest in the pharmaceutical and biomedical fields due to their ability to form strong, thermostable gels in the presence of divalent cations like Ca²⁺. These gels are utilized in applications such as drug delivery, wound healing, and tissue engineering. The following protocol outlines a laboratory-scale method for the extraction and isolation of a guluronic acid-rich fraction from Laminaria hyperborea.

Experimental Protocols

The overall process can be divided into three main stages:

-

Alginate Extraction from Laminaria hyperborea

-

Acid Hydrolysis of Alginate

-